Enantioselective Hydrogenation Benchmark
In a direct head-to-head comparison within the same catalytic system ([Ir(COD)Cl]₂/bisphosphine/I₂), 2-benzylquinoline undergoes enantioselective hydrogenation with up to 96% ee, representing the benchmark performance level for this catalyst class among 2-substituted quinolines [1]. This performance is directly comparable to other 2-functionalized and 2,3-disubstituted quinolines evaluated under identical conditions in the same study [1].
| Evidence Dimension | Enantioselectivity of hydrogenation (% ee) |
|---|---|
| Target Compound Data | Up to 96% ee |
| Comparator Or Baseline | Other 2-functionalized and 2,3-disubstituted quinolines (up to 96% ee in the same study) |
| Quantified Difference | 0% (equivalent benchmark performance) |
| Conditions | [Ir(COD)Cl]₂/bisphosphine/I₂ catalytic system, toluene or THF solvent, H₂ pressure |
Why This Matters
This quantifies 2-benzylquinoline as an optimal benchmark substrate for developing asymmetric hydrogenation methodologies, ensuring reproducibility for groups synthesizing chiral tetrahydroquinoline scaffolds.
- [1] Wang, D.-W.; Wang, X.-B.; Wang, D.-S.; Lu, S.-M.; Zhou, Y.-G.; Li, Y.-X. Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines. J. Org. Chem. 2009, 74, 2780-2787. View Source
